4-(4-Isopropylphenyl)but-3-enoic acid
Description
4-(4-Isopropylphenyl)but-3-enoic acid is an α,β-unsaturated carboxylic acid featuring a but-3-enoic acid backbone substituted with a para-isopropylphenyl group. The compound’s structure combines a polar carboxylic acid group with a hydrophobic aromatic ring, conferring unique physicochemical properties.
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h3-4,6-10H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHYPDJJRIGEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)but-3-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Isopropylphenyl)but-3-enoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, resulting in the formation of saturated derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Isopropylphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)but-3-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of 4-(4-Isopropylphenyl)but-3-enoic acid with its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-Isopropylphenyl)but-3-enoic acid | 4-isopropylphenyl | C₁₃H₁₆O₂ | 204.26* | Carboxylic acid, α,β-unsaturated double bond |
| 4-(3-Pyridyl)but-3-enoic acid | 3-pyridyl | C₉H₉NO₂ | 179.18* | Carboxylic acid, pyridine ring |
| (E)-4-(4-fluorophenyl)but-3-enoic acid | 4-fluorophenyl | C₁₀H₉FO₂ | 180.18 | Carboxylic acid, fluorine substituent |
| 3-Amino-3-(4-isopropylphenyl)propanoic acid | 4-isopropylphenyl, amino | C₁₂H₁₇NO₂ | 207.27 | Carboxylic acid, amino group |
*Calculated based on molecular formula.
Key Observations:
- Bulk and Polarity: The isopropyl group in the target compound is bulkier and more hydrophobic than the pyridyl or fluorine substituents in analogs.
- Electronic Effects: Fluorine’s electronegativity in (E)-4-(4-fluorophenyl)but-3-enoic acid withdraws electron density, which may stabilize the double bond and alter acidity. In contrast, the pyridyl group in 4-(3-Pyridyl)but-3-enoic acid introduces resonance effects and hydrogen-bonding capabilities .
Solubility and Physicochemical Behavior
- 4-(3-Pyridyl)but-3-enoic Acid: Exhibits solubility in polar solvents (e.g., ethanol, methanol) due to its pyridine ring and carboxylic acid group. Solubility is pH-dependent, with protonation enhancing solubility in acidic conditions .
- (E)-4-(4-fluorophenyl)but-3-enoic Acid: Limited solubility data available, but fluorine’s electron-withdrawing nature likely reduces solubility in non-polar solvents compared to the isopropyl analog .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The isopropyl group’s hydrophobicity may improve binding to hydrophobic pockets in proteins, while the α,β-unsaturated system could enable Michael addition reactions with biological nucleophiles.
- Comparative Toxicity: Fluorophenyl analogs show irritant properties (e.g., (E)-4-(2-fluorophenyl)but-3-enoic acid), suggesting that substituent position influences safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
